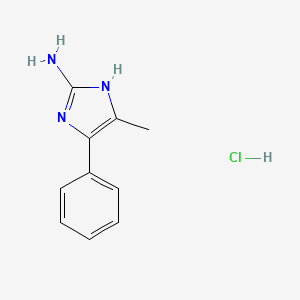

4-methyl-5-phenyl-1H-imidazol-2-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

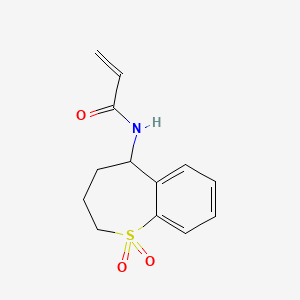

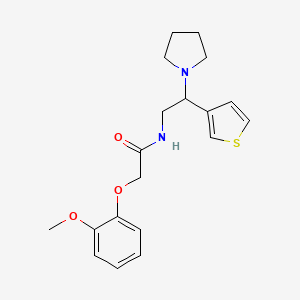

This compound belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .

Synthesis Analysis

The synthesis of imidazoles has seen recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis

The molecular structure of 4-methyl-5-phenyl-1H-imidazol-2-amine hydrochloride is represented by the Inchi Code: 1S/C10H11N3.ClH/c1-7-9 (13-10 (11)12-7)8-5-3-2-4-6-8;/h2-6H,1H3, (H3,11,12,13);1H . The molecular weight of this compound is 209.68 .Chemical Reactions Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .It is stored at room temperature . The compound is highly soluble in water and other polar solvents .

Scientific Research Applications

Corrosion Inhibition

- Imidazole derivatives like 4-methyl-5-phenyl-1H-imidazol-2-amine hydrochloride have been studied for their effectiveness in inhibiting corrosion of metals. Studies have shown that certain imidazole derivatives exhibit high efficiency in preventing copper corrosion in acidic environments, making them potentially valuable in industrial applications where metal preservation is critical (Gašparac et al., 2000).

Pharmaceutical Intermediate Synthesis

- The compound has been used in the synthesis of important pharmaceutical intermediates. A study reported a practical synthetic route to create 1-methyl-4-phenyl-1H-imidazol-2-amine, a closely related compound, which is crucial in pharmaceutical manufacturing (Zhou et al., 2018).

Diazotransfer Reagent

- Imidazole-1-sulfonyl azide hydrochloride, a related compound, has been designed as a new diazotransfer reagent. This reagent is highly effective for converting primary amines into azides and activated methylene substrates into diazo compounds, a reaction vital in various chemical syntheses (Goddard-Borger & Stick, 2007).

Heterocyclic Aromatic Amine Formation

- The formation of heterocyclic aromatic amines like PhIP, which have significant implications in food chemistry and potential health risks, involves compounds similar to 4-methyl-5-phenyl-1H-imidazol-2-amine hydrochloride. Understanding these mechanisms is crucial in assessing and managing dietary exposure to these amines (Zöchling & Murkovic, 2002).

Catalysis in Organic Chemistry

- Compounds related to 4-methyl-5-phenyl-1H-imidazol-2-amine hydrochloride have been utilized as catalysts in organic chemistry, particularly in reactions involving the formation of 5- or 6-membered rings, which are essential building blocks in organic synthesis (Pouy et al., 2012).

CO2 Capture

- Certain imidazole-based compounds have been developed for carbon dioxide capture, a critical process in reducing greenhouse gas emissions. These compounds can sequester CO2 reversibly and are comparable in efficiency to commercial amine sequestering agents (Bates et al., 2002).

Biological Research Applications

- Imidazole derivatives have been used in biological research, such as in the synthesis of antimicrobial and cytotoxic agents. This highlights their potential in developing new therapeutic agents (Noolvi et al., 2014).

Safety and Hazards

Mechanism of Action

Target of Action

Imidazole derivatives are known to interact with a broad range of biological targets .

Mode of Action

Imidazole derivatives are known for their diverse chemical and biological properties . They can interact with their targets in various ways, leading to different biological responses.

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .

Result of Action

Imidazole derivatives are known to exhibit a variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

properties

IUPAC Name |

5-methyl-4-phenyl-1H-imidazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3.ClH/c1-7-9(13-10(11)12-7)8-5-3-2-4-6-8;/h2-6H,1H3,(H3,11,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLCRTPHFRCWAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)N)C2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21541-12-8 |

Source

|

| Record name | 4-methyl-5-phenyl-1H-imidazol-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)[(4-methylphenyl)methoxy]amine](/img/structure/B2975130.png)

![(2E)-2-[[4-[(E)-N-methoxy-C-methylcarbonimidoyl]anilino]methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2975132.png)

![6-Fluoro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2975133.png)

![N-(2,5-difluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2975138.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyrazin-2-ylmethanone](/img/structure/B2975149.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-chloro-N-(2-methoxyethyl)pyridine-4-carboxamide](/img/structure/B2975150.png)